

# spectroscopic analysis (NMR, IR, Mass Spec) of 2-(3-Chlorophenoxy)propanohydrazide

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## Compound of Interest

Compound Name:	2-(3-Chlorophenoxy)propanohydrazide
CAS No.:	52094-95-8
Cat. No.:	B1597803

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An In-depth Technical Guide to the Spectroscopic Analysis of **2-(3-Chlorophenoxy)propanohydrazide**

**Authored by: A Senior Application Scientist**

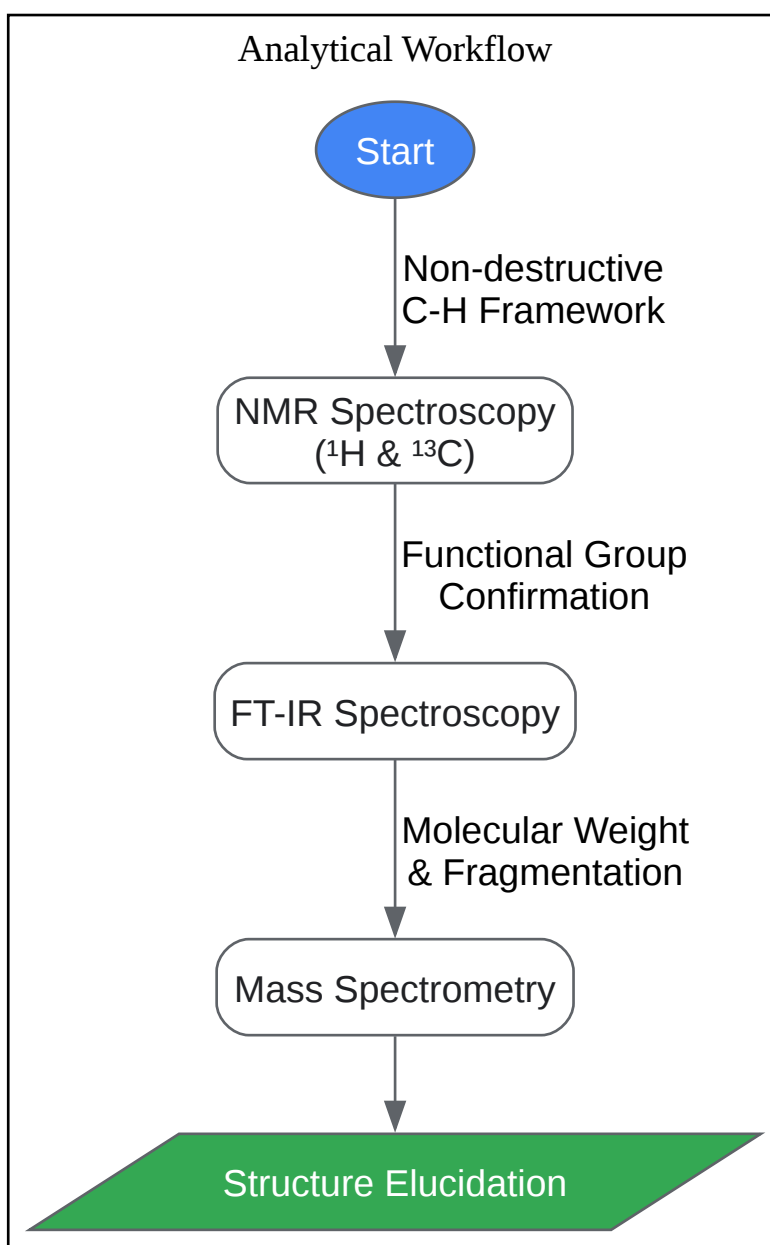
## Abstract

This technical guide provides a comprehensive, in-depth analysis of **2-(3-Chlorophenoxy)propanohydrazide**, a compound of interest in pharmaceutical and agrochemical research. As a derivative of the auxin herbicide Cloprop, its structural confirmation and purity assessment are paramount.<sup>[1]</sup> This document moves beyond a simple recitation of data, offering a layered, causal explanation of the spectroscopic results obtained from Nuclear Magnetic Resonance (<sup>1</sup>H NMR, <sup>13</sup>C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). It is designed for researchers, scientists, and drug development professionals who require a deep and practical understanding of how these techniques are applied for the definitive structural elucidation of complex organic molecules.

## Introduction: The Molecular Blueprint

**2-(3-Chlorophenoxy)propanohydrazide** belongs to the hydrazide class of compounds, which are noted for their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.<sup>[2]</sup> The molecule's architecture combines a substituted aromatic ring, an ether linkage, a chiral center, and a hydrazide functional group. Each of these structural motifs imparts a unique signature on the spectroscopic data, and only through their combined interpretation can the molecule's identity be unequivocally confirmed. This guide will dissect each spectrum, explaining the "why" behind every signal, peak, and fragment.

The logical workflow for this analysis is crucial. It begins with non-destructive techniques that probe the magnetic environments of the atomic nuclei (NMR) and the vibrational modes of the chemical bonds (IR), culminating in a destructive technique (MS) that fragments the molecule to reveal its core components.



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Caption: A logical workflow for the spectroscopic analysis of an organic compound.

## Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Nuclei

NMR spectroscopy is the cornerstone of structural elucidation, providing a detailed map of the hydrogen and carbon atoms within a molecule.[3]

## Proton ( $^1\text{H}$ ) NMR Spectroscopy

$^1\text{H}$  NMR reveals the chemical environment of each proton, its proximity to other protons, and the number of protons in each unique environment.[4][5] For **2-(3-Chlorophenoxy)propanohydrazide**, we anticipate signals corresponding to the aromatic, methine (CH), methyl ( $\text{CH}_3$ ), and hydrazide ( $\text{NH}$ ,  $\text{NH}_2$ ) protons.

Experimental Protocol:  $^1\text{H}$  NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2-(3-Chlorophenoxy)propanohydrazide** in 0.6 mL of a deuterated solvent (e.g.,  $\text{DMSO-d}_6$  or  $\text{CDCl}_3$ ). The choice of solvent is critical;  $\text{DMSO-d}_6$  is often preferred for hydrazides as it allows for the observation of exchangeable NH protons.
- Instrumentation: Transfer the solution to a 5 mm NMR tube.
- Data Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. A standard acquisition includes 16-32 scans.
- Referencing: The chemical shifts are referenced internally to the residual solvent peak or to Tetramethylsilane (TMS) at 0.00 ppm.[5]

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Caption: Structure of **2-(3-Chlorophenoxy)propanohydrazide**.

Predicted  $^1\text{H}$  NMR Data and Interpretation

Signal Label	Proton Type	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Rationale for Chemical Shift and Splitting
H-a	-CH <sub>3</sub>	~1.6-1.7	Doublet (d)	3H	Shielded aliphatic protons, split by the adjacent methine proton (H-b) according to the n+1 rule. [5]
H-b	-CH-	~4.7-4.9	Quartet (q)	1H	Deshielded by both the adjacent ether oxygen and the carbonyl group. Split into a quartet by the three methyl protons (H-a).
H-c,d,e,f	Aromatic	~6.8-7.4	Multiplet (m)	4H	Protons on the benzene ring. The electron-withdrawing chlorine atom and the electron-donating ether group

create distinct electronic environments, leading to a complex splitting pattern.[\[6\]](#)

Exchangeable proton on the secondary amine of the hydrazide. Deshielded due to proximity to the carbonyl group. Broadness is due to quadrupole effects and chemical exchange.[\[3\]](#)

Exchangeable protons on the terminal primary amine of the hydrazide. Generally appears as a broad signal that integrates to 2H.[\[7\]](#)

H-g

-NH-

~8.0-9.5

 Broad Singlet  
(br s)

1H

H-h

 -NH<sub>2</sub>

~4.0-5.0

 Broad Singlet  
(br s)

2H

## Carbon-<sup>13</sup> (<sup>13</sup>C) NMR Spectroscopy

<sup>13</sup>C NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom typically produces a distinct signal.[8]

Experimental Protocol: <sup>13</sup>C NMR Spectroscopy

- **Sample Preparation:** Use the same sample prepared for <sup>1</sup>H NMR analysis. A slightly higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of <sup>13</sup>C.
- **Data Acquisition:** Acquire the spectrum on the same spectrometer, typically using a proton-decoupled pulse sequence to ensure each carbon signal appears as a singlet. A larger number of scans (e.g., 1024 or more) is required.

Predicted <sup>13</sup>C NMR Data and Interpretation

Carbon Label	Carbon Type	Predicted Chemical Shift ( $\delta$ , ppm)	Rationale for Chemical Shift
C1	-CH <sub>3</sub>	~18-20	Shielded sp <sup>3</sup> hybridized alkyl carbon.
C2	-CH-	~72-75	sp <sup>3</sup> carbon significantly deshielded by the directly attached ether oxygen.
C3	C=O	~170-175	Carbonyl carbon of the hydrazide group, highly deshielded.
C4	C-O (Aromatic)	~155-158	Aromatic carbon bonded to the ether oxygen, deshielded by the electronegative atom.
C5	C-Cl (Aromatic)	~134-136	Aromatic carbon bonded to chlorine. The chemical shift is influenced by halogen's inductive and resonance effects.
C6, C7, C8, C9	Aromatic CH	~114-131	sp <sup>2</sup> hybridized aromatic carbons. Their precise shifts depend on their position relative to the chloro and phenoxy substituents.

# Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[2]

## Experimental Protocol: FT-IR Spectroscopy

- **Sample Preparation (KBr Pellet):** Mix ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly and press it into a thin, transparent pellet using a hydraulic press.
- **Data Acquisition:** Place the KBr pellet in the sample holder of an FT-IR spectrometer.
- **Analysis:** Record the spectrum, typically in the range of 4000-400  $\text{cm}^{-1}$ .

## Key IR Absorption Bands and Interpretation

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group	Significance and Rationale
3350-3250	N-H Stretch (Asymmetric & Symmetric)	Primary Amine (-NH <sub>2</sub> )	The presence of two distinct bands in this region is a hallmark of the -NH <sub>2</sub> group in the hydrazide, similar to a primary amide. <a href="#">[7]</a>
3200-3050	N-H Stretch	Secondary Amine (-NH-)	A single band corresponding to the stretching of the N-H bond adjacent to the carbonyl. <a href="#">[9]</a>
3100-3000	C-H Stretch	Aromatic	Characteristic stretching vibrations of C-H bonds on the benzene ring.
2990-2950	C-H Stretch	Aliphatic	Stretching vibrations of the C-H bonds in the methyl and methine groups.
~1650	C=O Stretch (Amide I)	Hydrazide Carbonyl	This strong absorption is one of the most prominent peaks in the spectrum and is characteristic of the amide/hydrazide carbonyl group. <a href="#">[10]</a>
~1550	N-H Bend (Amide II)	Hydrazide (-CONH-)	Bending vibration of the N-H bond coupled with C-N stretching, confirming the hydrazide linkage.

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1250-1200	C-O-C Stretch (Asymmetric)	Aryl-Alkyl Ether	Strong absorption due to the asymmetric stretching of the ether bond.
800-600	C-Cl Stretch	Aryl Halide	Stretching vibration for the carbon-chlorine bond on the aromatic ring.

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## Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern upon ionization.<sup>[11]</sup> For **2-(3-Chlorophenoxy)propanohydrazide** (C<sub>9</sub>H<sub>11</sub>ClN<sub>2</sub>O<sub>2</sub>), the presence of chlorine will result in a characteristic M+2 peak with an intensity approximately one-third that of the molecular ion peak, due to the natural isotopic abundance of <sup>35</sup>Cl and <sup>37</sup>Cl.

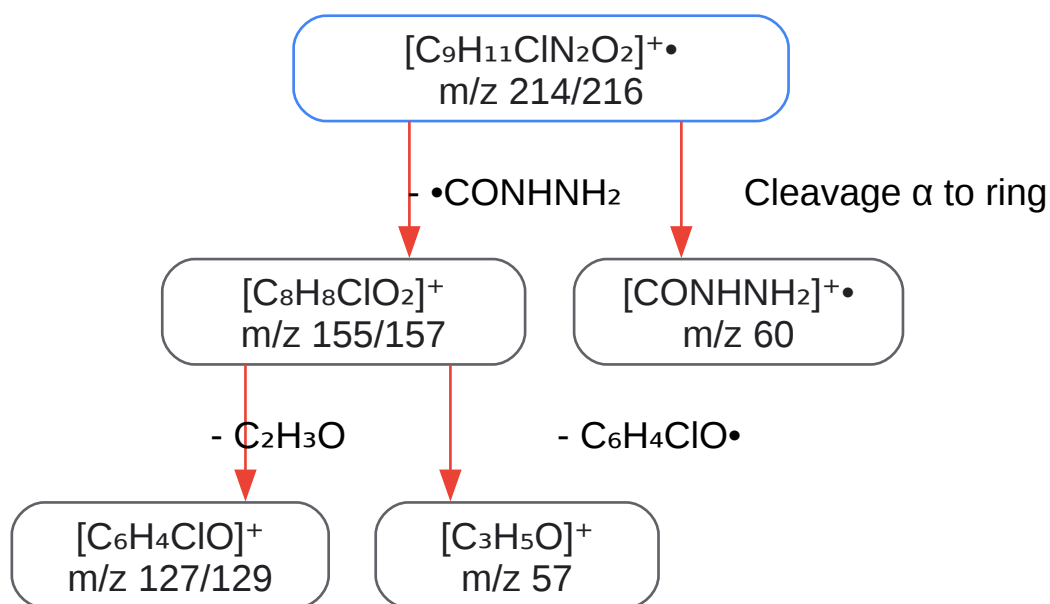
### Experimental Protocol: Electron Ionization (EI) MS

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or GC inlet. The sample is vaporized.
- **Ionization:** The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a radical cation, the molecular ion (M<sup>+•</sup>).
- **Fragmentation:** The molecular ion, having excess energy, fragments into smaller, stable charged ions and neutral radicals.
- **Analysis:** The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z).

### Predicted Molecular Ion and Key Fragmentation Pathways

- **Molecular Formula:** C<sub>9</sub>H<sub>11</sub>ClN<sub>2</sub>O<sub>2</sub>

- Molecular Weight: 214.05 g/mol (for  $^{35}\text{Cl}$ ) and 216.05 g/mol (for  $^{37}\text{Cl}$ )
- Predicted Molecular Ion Peaks ( $\text{M}^+\bullet$ ): m/z 214 and m/z 216 (ratio approx. 3:1)



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Caption: Plausible EI-MS fragmentation pathways for **2-(3-Chlorophenoxy)propanohydrazide**.

Interpretation of Major Fragments

m/z ( <sup>35</sup> Cl/ <sup>37</sup> Cl)	Proposed Fragment Ion	Formula	Rationale for Formation
214/216	Molecular Ion [M] <sup>+•</sup>	[C <sub>9</sub> H <sub>11</sub> ClN <sub>2</sub> O <sub>2</sub> ] <sup>+•</sup>	The intact molecule minus one electron. Its presence confirms the molecular weight.
155/157	[M - CONHNH <sub>2</sub> ] <sup>+</sup>	[C <sub>8</sub> H <sub>8</sub> ClO] <sup>+</sup>	Loss of the hydrazidecarbonyl radical via cleavage of the C-C bond alpha to the carbonyl group. This is a common fragmentation for amides and related structures. <a href="#">[12]</a> <a href="#">[13]</a>
128/130	[ClC <sub>6</sub> H <sub>4</sub> O] <sup>+</sup>	[C <sub>6</sub> H <sub>4</sub> ClO] <sup>+</sup>	Cleavage of the ether bond, resulting in the stable chlorophenoxy cation. This is a highly diagnostic fragment for this class of compounds.
57	[CH(CH <sub>3</sub> )CO] <sup>+</sup>	[C <sub>3</sub> H <sub>5</sub> O] <sup>+</sup>	Acylium ion formed by cleavage of the ether C-O bond.
60	[CONHNH <sub>2</sub> ] <sup>+•</sup>	[CH <sub>4</sub> N <sub>2</sub> O] <sup>+•</sup>	Formation of the hydrazidecarbonyl radical cation, though less common as a primary fragment.

## Conclusion: A Synthesized, Self-Validating Structural Proof

The true power of spectroscopic analysis lies in the synthesis of data from multiple, orthogonal techniques. The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra collaboratively map the complete carbon-hydrogen framework. FT-IR confirms the presence of critical functional groups—the hydrazide N-H and C=O bonds, the ether linkage, and the aromatic system—validating the connections inferred from NMR. Finally, mass spectrometry provides the definitive molecular weight and, through its fragmentation pattern, corroborates the major structural subunits identified by the other methods. Each technique serves as an internal check on the others, creating a self-validating system that leads to the unambiguous structural elucidation of **2-(3-Chlorophenoxy)propanohydrazide**.

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